2-Acetyl-1-methylpyrrole

Descripción

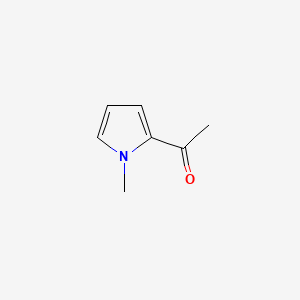

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-methylpyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFLWVDXYUGFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022139 | |

| Record name | 2-Acetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellowish liquid; Earthy aroma | |

| Record name | 1-Methyl-2-acetylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

200.00 to 202.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-1-methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (in ethanol) | |

| Record name | 1-Methyl-2-acetylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.037-1.043 | |

| Record name | 1-Methyl-2-acetylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

932-16-1 | |

| Record name | 2-Acetyl-1-methylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1-methyl pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 932-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1-methylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-N-METHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6712EFN084 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-1-methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-1-methylpyrrole for Researchers and Drug Development Professionals

Introduction: 2-Acetyl-1-methylpyrrole is a heterocyclic ketone that serves as a valuable building block in organic synthesis and drug discovery. Its unique electronic and structural features make it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic nutty and earthy aroma.[1] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO | [2][3][4][5] |

| Molecular Weight | 123.15 g/mol | [2][3][4][5] |

| Appearance | Colorless to yellow-orange clear liquid | [1][4] |

| Boiling Point | 200-202 °C at 760 mmHg | [2][4][5] |

| Density | 1.04 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.542 | [3][5] |

| Flash Point | 68 °C (154.4 °F) - closed cup | |

| Solubility | Soluble in ethanol | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 932-16-1 | [1][5] |

| PubChem CID | 61240 | [2] |

| EINECS Number | 213-247-6 | [1] |

| InChI | InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3 | [2] |

| SMILES | CC(=O)C1=CC=CN1C | [2] |

Chemical Synthesis

This compound can be synthesized through several methods, with the most common being the Friedel-Crafts acylation of 1-methylpyrrole (B46729) and the reaction of a Grignard reagent with a suitable pyrrole (B145914) derivative.

Friedel-Crafts Acylation of 1-Methylpyrrole

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. In the case of this compound, 1-methylpyrrole is reacted with an acylating agent, typically acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the acylating agent and the Lewis acid, attacks the electron-rich pyrrole ring, predominantly at the 2-position.

References

Spectroscopic Profile of 2-Acetyl-1-methylpyrrole (CAS 932-16-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetyl-1-methylpyrrole (CAS 932-16-1), a key heterocyclic compound with applications in flavor, fragrance, and pharmaceutical industries. This document is intended to serve as a core reference for researchers and professionals involved in the analysis, synthesis, and development of novel chemical entities.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, providing a consolidated resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.85 | dd | 1H | H-5 |

| 6.65 | dd | 1H | H-3 |

| 6.05 | t | 1H | H-4 |

| 3.85 | s | 3H | N-CH₃ |

| 2.35 | s | 3H | CO-CH₃ |

Solvent and Frequency: Data is typically reported in CDCl₃ at frequencies ranging from 300 to 500 MHz. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 189.0 | C | C=O |

| 132.5 | C | C-2 |

| 130.0 | CH | C-5 |

| 115.5 | CH | C-3 |

| 108.0 | CH | C-4 |

| 35.0 | CH₃ | N-CH₃ |

| 27.5 | CH₃ | CO-CH₃ |

Solvent: Data is typically reported in CDCl₃.

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2925-3100 | Medium | C-H stretch (aromatic and aliphatic) |

| 1660 | Strong | C=O stretch (ketone) |

| 1540 | Medium | C=C stretch (pyrrole ring) |

| 1470 | Medium | C-H bend |

| 1360 | Medium | CH₃ bend |

Technique: Data is commonly acquired via Attenuated Total Reflectance (ATR) or as a thin film.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 123 | 100 | [M]⁺ (Molecular Ion) |

| 108 | High | [M-CH₃]⁺ |

| 80 | Medium | [M-CH₃CO]⁺ |

| 53 | Medium | [C₄H₅]⁺ |

Ionization Method: Electron Ionization (EI) is typically used.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 300-500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a greater number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy.[3][4][5][6][7]

-

Sample Preparation (ATR): Place a small drop of liquid this compound directly onto the crystal of the ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS).[8][9][10][11][12]

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions and generate a mass spectrum that plots relative abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to 2-Acetyl-1-methylpyrrole: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetyl-1-methylpyrrole, a heterocyclic compound of interest in the flavor, fragrance, and pharmaceutical industries. This document details its chemical structure, molecular weight, and physicochemical properties, and explores the primary synthetic routes for its preparation. While specific, detailed experimental protocols are often proprietary, this guide outlines the fundamental methodologies cited in the literature, offering a strong foundation for further research and development.

Core Compound Data

This compound, also known by its IUPAC name 1-(1-methylpyrrol-2-yl)ethanone, is a pyrrole (B145914) derivative characterized by a methyl group at the first position and an acetyl group at the second position of the pyrrole ring.[1] Its distinct nutty and earthy aroma makes it a valuable component in the flavor and fragrance industry.[2][3] Furthermore, its reactive structure serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for its application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][2][4] |

| Molecular Weight | 123.15 g/mol | [1][4][5][6] |

| CAS Number | 932-16-1 | [2][4] |

| Appearance | Colorless to yellowish liquid | [1][2] |

| Boiling Point | 200-202 °C | [1][4] |

| Density | 1.04 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.542 | [4][5] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [4][7] |

| SMILES | CC(=O)C1=CC=CN1C | [1][4] |

| InChIKey | NZFLWVDXYUGFAV-UHFFFAOYSA-N | [1][4] |

Chemical Structure and Visualization

The chemical structure of this compound is fundamental to understanding its reactivity and function. Below is a 2D representation of the molecule.

Caption: 2D structure of this compound.

Synthetic Methodologies

The synthesis of this compound is typically achieved through electrophilic substitution on the N-methylpyrrole ring. The most common methods are Friedel-Crafts acylation and the Vilsmeier-Haack reaction, which favor substitution at the electron-rich C2 position.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by acylating an aromatic ring. In the case of N-methylpyrrole, the reaction is generally carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][8] The catalyst activates the acylating agent, making it a potent electrophile that is then attacked by the pyrrole ring.

Caption: Generalized workflow for Friedel-Crafts acylation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an alternative route for the acylation of electron-rich heterocycles.[9][10][11] This reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10][11] This reagent then acts as the electrophile. For acylation (as opposed to formylation), a different amide precursor would be used. The initial product is an iminium ion, which is subsequently hydrolyzed to yield the ketone.[11]

Experimental Applications and Protocols

This compound is utilized in various research contexts, notably in studies of food chemistry and as a building block in organic synthesis.

Antioxidant Activity in Non-enzymatic Browning Reactions

Research has indicated the use of this compound as a model compound to investigate the antioxidative properties of products formed during non-enzymatic browning (Maillard reaction) in food chemistry.[12] The polymerization of pyrrole compounds can influence their antioxidant capabilities.

A general protocol to assess antioxidant activity often involves assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Although a specific protocol for this compound was not found, the general steps of such an assay are as follows:

-

Preparation of Reagents : A stock solution of the test compound (this compound) is prepared in a suitable solvent (e.g., ethanol). A solution of DPPH radical in the same solvent is also prepared.

-

Reaction : The test compound solution is mixed with the DPPH solution. A control is prepared with the solvent and the DPPH solution.

-

Incubation : The mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

-

Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control.

Caption: General workflow for a DPPH antioxidant assay.

Use as a Catalyst

This compound has been cited as a catalyst for the sulfonylation of spectinomycin.[12] This suggests its potential role in facilitating specific organic transformations, although detailed mechanistic studies and protocols are not widely available.

Conclusion

This compound is a well-characterized compound with significant applications in both industrial and research settings. Its defined chemical and physical properties, combined with established synthetic routes like Friedel-Crafts acylation, make it an accessible and versatile molecule. While this guide provides a foundational understanding of its synthesis and applications, researchers are encouraged to consult specialized chemical literature for detailed experimental procedures tailored to their specific needs. Further investigation into its catalytic activities and role in biological systems may unveil new applications for this valuable pyrrole derivative.

References

- 1. Page loading... [guidechem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 8. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. 2-乙酰基-1-甲基吡咯 98% | Sigma-Aldrich [sigmaaldrich.com]

The Natural Occurrence of 2-Acetyl-1-methylpyrrole in Food Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1-methylpyrrole (CAS 932-16-1) is a volatile heterocyclic organic compound that contributes to the characteristic aroma of various food products. With its distinct earthy, nutty, and slightly floral or smoky aroma, it plays a significant role in the sensory profile of foods, particularly those that undergo thermal processing.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, its formation pathways, and the analytical methodologies used for its quantification. This information is of particular interest to researchers in food science, flavor chemistry, and professionals in drug development exploring the biological activities of small molecules found in the human diet.

Natural Occurrence and Quantitative Data

This compound is primarily formed during the thermal processing of food through the Maillard reaction.[3] Its presence has been definitively reported in roasted coffee beans (Coffea arabica).[4] While it is also used as a synthetic flavoring agent in a variety of food categories such as baked goods, confectionery, and beverages, data on its natural occurrence in these products is limited.[4][5] The following table summarizes the available quantitative data on the natural occurrence of this compound in food products.

| Food Product | Roasting Level | Concentration/Abundance | Analytical Method | Reference |

| Coffea arabica (Thailand) | Light Roast | Relative Abundance: 0.89 | GC-MS | |

| Coffea arabica (Thailand) | Medium Roast | Relative Abundance: 0.56 | GC-MS | |

| Commercial Coffee | Not Specified | Identified, not quantified | GC-O/AEDA, GC-MS | [4] |

Formation Pathway: The Maillard Reaction

This compound is a product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids or proteins upon heating. The specific precursors and reaction steps leading to the formation of this compound are not fully elucidated in the literature, but a plausible pathway can be proposed based on established Maillard reaction mechanisms.

The formation of the N-methylpyrrole ring is likely derived from the reaction of a dicarbonyl compound with methylamine, which can be formed from the Strecker degradation of amino acids such as glycine (B1666218) or alanine (B10760859) in the presence of a methyl donor. The acetyl group at the C-2 position suggests the involvement of a specific dicarbonyl intermediate.

Below is a diagram illustrating a plausible formation pathway for this compound.

Experimental Protocols: Quantification of this compound

The analysis of volatile compounds like this compound in complex food matrices typically involves extraction and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Solvent Extraction

-

Sample Homogenization : A representative sample of the food product (e.g., 5-10 g of ground roasted coffee) is homogenized.

-

Solvent Extraction : The homogenized sample is extracted with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether, to isolate the volatile and semi-volatile compounds. This can be performed using methods like Soxhlet extraction or simple solvent agitation followed by centrifugation.

-

Concentration : The solvent extract is carefully concentrated under a gentle stream of nitrogen to a final volume of approximately 1 mL to increase the concentration of the analytes.

-

Internal Standard : A known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the concentrated extract for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are representative of a typical GC-MS method for the analysis of this compound in food extracts:

-

Gas Chromatograph : Agilent 6890N or similar.

-

Column : HP-5ms capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent like a wax-type column.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injection : 1 µL of the concentrated extract is injected in splitless mode.

-

Injector Temperature : 250 °C.

-

Oven Temperature Program :

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 130 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 220 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer : Agilent 5973N or similar.

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Ion Source Temperature : 230 °C.

-

Transfer Line Temperature : 280 °C.

-

Scan Range : m/z 35-350.

-

Identification : The identification of this compound is confirmed by comparing its mass spectrum and retention time with those of an authentic reference standard.

-

Quantification : The concentration of this compound is determined by comparing the peak area of the target compound to that of the internal standard and referencing a calibration curve prepared with known concentrations of the standard.

Below is a diagram illustrating a typical experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring flavor compound in thermally processed foods, with its presence confirmed in roasted coffee. Its formation is attributed to the Maillard reaction, a cornerstone of flavor development in cooked foods. The analytical methods for its detection and quantification are well-established, primarily relying on GC-MS. For researchers and professionals in drug development, understanding the natural occurrence and formation of such dietary compounds is crucial for assessing their potential physiological effects and exploring their therapeutic applications. Further research is warranted to quantify the natural levels of this compound in a wider range of food products and to fully elucidate its formation pathways.

References

IUPAC name and synonyms for 1-(1-methylpyrrol-2-yl)ethanone

An In-depth Technical Guide to 1-(1-methylpyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(1-methylpyrrol-2-yl)ethanone, including its nomenclature, chemical and physical properties, synthesis, and its role in flavor chemistry. This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information about this compound.

Chemical Identity and Nomenclature

The compound with the chemical formula C₇H₉NO is a pyrrole (B145914) derivative characterized by a methyl group attached to the nitrogen atom and an acetyl group at the 2-position of the pyrrole ring.

IUPAC Name: 1-(1-methylpyrrol-2-yl)ethanone[1][2]

CAS Registry Number: 932-16-1[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

FEMA No. 3184[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(1-methylpyrrol-2-yl)ethanone is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [4] |

| Molecular Weight | 123.15 g/mol | [4] |

| Appearance | Colorless to yellowish liquid | [2] |

| Odor | Earthy, nutty, floral, fruity | [2][3] |

| Boiling Point | 200-202 °C (at 760 mmHg) | [2][5] |

| Density | 1.04 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.542 | [5] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [5] |

| Solubility | Soluble in ethanol | [2] |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of 1-(1-methylpyrrol-2-yl)ethanone. Below are references to publicly available spectral data.

-

¹H NMR: Spectral data for 1-(1-methylpyrrol-2-yl)ethanone is available and can be accessed through various chemical databases.[6][7]

-

Mass Spectrometry (MS): The mass spectrum (electron ionization) of 1-(1-methylpyrrol-2-yl)ethanone is available through the NIST WebBook.[1]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra for this compound are available from various sources, providing information on the functional groups present in the molecule.[2]

Experimental Protocols

Synthesis of 1-(1-methylpyrrol-2-yl)ethanone

A common method for the synthesis of 1-(1-methylpyrrol-2-yl)ethanone is the Friedel-Crafts acylation of 1-methylpyrrole (B46729).[9] The following is a representative experimental protocol based on general procedures for such reactions.

Reaction: Acylation of 1-methylpyrrole with acetic anhydride (B1165640), typically catalyzed by a Lewis acid.

Materials:

-

1-methylpyrrole

-

Acetic anhydride

-

Anhydrous aluminum trichloride (B1173362) (or another suitable Lewis acid)

-

Anhydrous dichloromethane (B109758) (or other suitable solvent)

-

Hydrochloric acid (aqueous solution)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpyrrole in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Lewis Acid: To the stirred solution, add anhydrous aluminum trichloride portion-wise, ensuring the temperature remains low.

-

Addition of Acylating Agent: Add acetic anhydride dropwise to the reaction mixture via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a dilute solution of hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 1-(1-methylpyrrol-2-yl)ethanone.

Role in the Maillard Reaction

1-(1-methylpyrrol-2-yl)ethanone and related pyrroles are known products of the Maillard reaction, which is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[10] This reaction is a key source of flavor and aroma in many cooked foods. The formation of pyrroles in the Maillard reaction contributes to the desirable roasted and nutty flavors.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 1-(1-methylpyrrol-2-yl)ethanone via Friedel-Crafts acylation.

References

- 1. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- [webbook.nist.gov]

- 2. This compound | C7H9NO | CID 61240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-acetyl-1-methyl pyrrole, 932-16-1 [thegoodscentscompany.com]

- 4. scbt.com [scbt.com]

- 5. This compound = 98 , FG 932-16-1 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(932-16-1) 1H NMR [m.chemicalbook.com]

- 8. 2-Acetyl pyrrole(1072-83-9) 13C NMR [m.chemicalbook.com]

- 9. This compound | Structure, Properties, Uses & Safety Data | China Manufacturer & Supplier [pipzine-chem.com]

- 10. This compound | 932-16-1 [chemicalbook.com]

Technical Guide: Physicochemical Properties of 2-Acetyl-1-methylpyrrole

This technical guide provides a comprehensive overview of the boiling point and density of 2-Acetyl-1-methylpyrrole, targeting researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a workflow diagram for these procedures.

Core Physical Properties of this compound

This compound, a heterocyclic compound, is recognized for its distinct nutty and earthy aroma, finding applications in the flavor and fragrance industry.[1] Accurate determination of its physical properties is crucial for its application in research and development, particularly in pharmaceutical synthesis and material science.

Data Summary

The boiling point and density of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical processes and for ensuring its purity.

| Physical Property | Value | Conditions |

| Boiling Point | 200-202 °C | at 760 mmHg |

| Density | 1.04 g/mL | at 25 °C |

Experimental Protocols

The following sections detail standard laboratory procedures for the precise measurement of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[1]

Apparatus and Materials:

-

Thiele tube

-

Thermometer (-10 to 250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

-

Rubber band or wire for attaching the test tube to the thermometer

-

This compound sample

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the this compound sample.

-

Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with mineral oil to a level just above the side arm.

-

Heating: Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube. Heat the side arm of the Thiele tube gently with a heating mantle or a small flame from a Bunsen burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Determination of Density: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus and Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper

-

Analytical balance (readable to at least 0.001 g)

-

Constant temperature water bath

-

Thermometer

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Dry the pycnometer completely.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer on an analytical balance. Record this mass (m1).

-

Calibration with Distilled Water: Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. Ensure the water level is at the calibration mark. Dry the outside of the pycnometer and weigh it. Record this mass (m2).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the this compound sample and allow it to equilibrate to the same temperature in the water bath. Adjust the liquid level to the calibration mark, dry the exterior, and weigh it. Record this mass (m3).

-

Calculation:

-

Mass of water = m2 - m1

-

Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

-

Mass of sample = m3 - m1

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

References

Technical Guide: Solubility and Stability of 2-Acetyl-1-methylpyrrole

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 2-Acetyl-1-methylpyrrole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

This compound is a colorless to yellowish liquid with a characteristic earthy aroma.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [3][4] |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | Colorless to yellowish liquid | [1][2] |

| Boiling Point | 200-202 °C at 760 mmHg | [1][3] |

| Density | 1.037-1.043 g/mL at 25 °C | [1] |

| Refractive Index | 1.539-1.545 at 20 °C | [1] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [5] |

| logP (o/w) | 1.387 (estimated) |

Solubility Profile

Table 2: Solubility of this compound

| Solvent | Temperature | Solubility | Reference |

| Water | 25 °C | 11,090 mg/L (estimated) | |

| Ethanol | Not Specified | Soluble | [1][2][6] |

| Aniline | Not Specified | Soluble | [6] |

Stability Profile

This compound is generally considered to be stable under normal storage conditions, which include ambient temperatures in a dry, sealed container.[2] However, comprehensive studies detailing its stability under various stress conditions such as pH, elevated temperature, and light exposure are not extensively documented.

Table 3: Stability of this compound

| Condition | Observation | Reference |

| Normal Temperature and Pressure | Stable | [2] |

| Storage Recommendation | Store at 2 - 8 °C | [7] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not specifically published. However, standard methodologies for organic compounds can be applied.

Protocol for Solubility Determination (Qualitative)

This protocol outlines a general procedure for determining the solubility of an organic compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

-

Test tubes

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Add 1 mL of the selected solvent to a clean, dry test tube.

-

Add 10 µL of this compound to the test tube.

-

Vigorously mix the contents using a vortex mixer for 30 seconds.

-

Visually inspect the solution for any undissolved droplets or phase separation.

-

If the compound dissolves completely, it is considered soluble. If not, it is classified as insoluble or partially soluble.

-

Repeat the procedure for each solvent.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. A general protocol using High-Performance Liquid Chromatography (HPLC) is described below.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)

-

C18 HPLC column

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a specified period. At various time points, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a specified period. At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a specified period. At various time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

-

Thermal Degradation: Place a sample of the neat compound and a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period. After the incubation period, dissolve the neat sample and dilute the solution sample with the mobile phase for HPLC analysis.

-

Photostability: Expose a sample of the stock solution to light in a photostability chamber. Keep a control sample in the dark. After the exposure period, dilute both samples with the mobile phase for HPLC analysis.

-

HPLC Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

Visualizations

Workflow for Solubility and Stability Assessment

The following diagram illustrates a general workflow for evaluating the solubility and stability of a chemical compound.

Caption: General workflow for assessing compound solubility and stability.

Hypothetical Degradation Pathways

While specific degradation pathways for this compound are not well-documented, potential degradation could occur through oxidation of the pyrrole (B145914) ring or reactions involving the acetyl side chain. The following diagram presents a hypothetical overview of possible degradation routes based on general pyrrole chemistry.

Caption: Hypothetical degradation pathways for this compound.

References

An In-Depth Guide to the Discovery and Synthesis of 2-Acetyl-1-methylpyrrole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-1-methylpyrrole (CAS No. 932-16-1) is a significant heterocyclic compound, recognized for its characteristic earthy and nutty aroma, which makes it a component in coffee, asparagus, and various cooked foods.[1] Beyond its role in flavor and fragrance industries, its structure serves as a valuable synthetic intermediate in medicinal chemistry and materials science.[2][3] This technical guide provides a comprehensive overview of the historical development and core methodologies for the synthesis of this compound. It details the foundational reactions that paved the way for its synthesis, including the Paal-Knorr pyrrole (B145914) synthesis and the Friedel-Crafts acylation, offering in-depth experimental protocols, comparative quantitative data, and mechanistic diagrams to support researchers in the field.

Historical Context and Foundational Syntheses

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Two classical reactions form the historical bedrock upon which methods for producing this compound were built: the Paal-Knorr synthesis and the Friedel-Crafts acylation.

The Paal-Knorr Pyrrole Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust method for creating substituted pyrroles from the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[4][5] Its operational simplicity and the general accessibility of starting materials have cemented its importance.[4] The reaction proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to form the aromatic pyrrole ring.[5] While not the most direct route to this compound itself, it represents the fundamental approach to constructing the N-substituted pyrrole core.

Friedel-Crafts Acylation of Pyrroles

The Friedel-Crafts acylation, an archetypal electrophilic aromatic substitution, has long been a primary method for introducing acyl groups to aromatic rings. Its application to electron-rich heterocycles like pyrrole, however, requires careful consideration of catalysts and conditions to avoid polymerization or low yields.[6] The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent to form a reactive acylium ion.[7] For N-substituted pyrroles, this reaction is a direct pathway to 2-acylpyrroles and represents a historically significant and practical method for synthesizing the title compound.[8]

Core Synthetic Methodologies for this compound

The primary routes for preparing this compound involve the direct acylation of 1-methylpyrrole (B46729) or the use of organometallic intermediates.

Method 1: Friedel-Crafts Acylation of 1-Methylpyrrole

The most direct and widely cited method for synthesizing this compound is the acetylation of 1-methylpyrrole.[1][8] This reaction is a classic Friedel-Crafts acylation.

Mechanism: The reaction is initiated by the activation of an acylating agent (e.g., acetyl chloride or acetic anhydride) by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. The electron-rich 1-methylpyrrole ring then acts as a nucleophile, attacking the acylium ion. Electrophilic substitution on the pyrrole ring occurs preferentially at the C2 (alpha) position due to the greater stabilization of the cationic intermediate compared to attack at the C3 (beta) position. A final deprotonation step rearomatizes the ring to yield the 2-acetylated product.[9]

Regioselectivity: The acylation of N-substituted pyrroles is highly regioselective for the C2 position.[6] While the use of bulky N-substituents or specific catalytic systems can sometimes direct acylation to the C3 position, the reaction with 1-methylpyrrole under standard Friedel-Crafts conditions predominantly yields the 2-isomer.[9][10]

Method 2: Synthesis via Grignard Reagents

Organometallic pathways, particularly those involving Grignard reagents, offer an alternative for the synthesis of ketones.[1] For this compound, this can be envisioned in two main ways:

-

Reaction of a Methyl Grignard Reagent with a Pyrrole Precursor: A suitable precursor, such as 1-methylpyrrole-2-carbonitrile or 1-methylpyrrole-2-carboxylic ester, can be reacted with a methyl Grignard reagent (e.g., methylmagnesium iodide) to form the ketone after hydrolysis. This approach has been successfully applied to the synthesis of the related compound 2-acetyl-1-pyrroline (B57270).[11]

-

Acylation of a Pyrrolylmagnesium Halide: 1-Methylpyrrole can be deprotonated at the C2 position using a strong base or another Grignard reagent to form a pyrrolylmagnesium halide. This nucleophilic species can then be acylated with an appropriate agent like acetyl chloride.

These methods can be advantageous when avoiding the harsh acidic conditions of the Friedel-Crafts reaction is necessary, though they involve multiple steps or require the handling of sensitive organometallic reagents.[12]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key parameters for the primary synthetic methodologies discussed.

| Method | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Yield | Key Advantages | Key Disadvantages | Reference |

| Friedel-Crafts Acylation | 1-Methylpyrrole, Acetyl Chloride or Acetic Anhydride | AlCl₃ (Lewis Acid) | Anhydrous DCM or other inert solvent, 0°C to room temp. | High | Direct, high regioselectivity, uses common reagents. | Requires stoichiometric, moisture-sensitive Lewis acid; acidic conditions. | [6][7][8] |

| Grignard Reagent Pathway | 1-Methylpyrrole-2-carbonitrile, Methylmagnesium Iodide | Grignard Reagent | Anhydrous ether or THF, low temperature, followed by aqueous workup. | Moderate to Good | Avoids strong Lewis acids, useful for sensitive substrates. | Multi-step synthesis of precursor, moisture-sensitive reagents. | [11][13] |

| Paal-Knorr Synthesis | A suitable 1,4-diketone (e.g., 3-acetyl-2,5-hexanedione), Methylamine | Acid catalyst (e.g., HCl, Acetic Acid) | Reflux in a suitable solvent (e.g., Toluene, Methanol). | Good | Foundational method for pyrrole ring formation. | The required 1,4-dicarbonyl precursor is complex and not commercially available. | [4][5] |

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: Mechanism of Friedel-Crafts Acylation of 1-Methylpyrrole.

Caption: General Mechanism of the Paal-Knorr Pyrrole Synthesis.

Caption: A General Workflow for Synthesis and Purification.

Detailed Experimental Protocols

Protocol: Friedel-Crafts Acylation of 1-Methylpyrrole

This protocol is adapted from standard Friedel-Crafts procedures for electron-rich heterocycles.[7][14]

Materials and Reagents:

-

1-Methylpyrrole (1.0 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv)

-

Acetyl Chloride (1.05 equiv)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Ice

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add anhydrous aluminum chloride (1.1 equiv). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere.[14]

-

Catalyst Activation: Cool the suspension to 0°C in an ice-water bath.

-

Acylation: Dissolve acetyl chloride (1.05 equiv) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. After the addition is complete, dissolve 1-methylpyrrole (1.0 equiv) in anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by 1 M HCl.[14]

-

Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[14]

Protocol: Paal-Knorr Synthesis of a Substituted N-Alkylpyrrole (Representative)

This protocol describes the synthesis of 2,5-dimethyl-1-phenylpyrrole (B1583750) and serves as a representative example of the Paal-Knorr reaction conditions that could be adapted for other N-substituted pyrroles.[4]

Materials and Reagents:

-

2,5-Hexanedione (B30556) (1.0 equiv)

-

Aniline (B41778) (1.0 equiv)

-

Methanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

0.5 M Hydrochloric Acid

Procedure:

-

Reaction Setup: In a round-bottom flask, combine aniline (1.0 equiv), 2,5-hexanedione (1.0 equiv), and methanol. Add one drop of concentrated hydrochloric acid to the mixture.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[4]

-

Isolation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]

-

Purification: Collect the resulting crystals by vacuum filtration. The crude product can be recrystallized from a methanol/water mixture to obtain the pure N-substituted pyrrole.[4]

Conclusion

The synthesis of this compound is rooted in fundamental reactions of organic chemistry. The Friedel-Crafts acylation of 1-methylpyrrole remains the most direct, efficient, and historically significant route, offering high regioselectivity for the desired C2-acetylated product. Alternative methods involving organometallic intermediates, such as Grignard reagents, provide pathways that avoid strongly acidic conditions but typically require more elaborate, multi-step procedures. While the Paal-Knorr synthesis is a classic and powerful tool for constructing the pyrrole ring itself, its application to this specific target is less practical due to the complexity of the required 1,4-dicarbonyl starting material. The continued relevance of these methods underscores their robustness and adaptability, providing researchers with a reliable toolkit for accessing this important heterocyclic building block for applications in flavor science, pharmaceuticals, and beyond.

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | Structure, Properties, Uses & Safety Data | China Manufacturer & Supplier [pipzine-chem.com]

- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 12. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Pivotal Role of 2-Acetyl-1-methylpyrrole: A Technical Guide for Chemical Synthesis and Drug Discovery

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, applications, and strategic importance of 2-acetyl-1-methylpyrrole as a key chemical intermediate.

Introduction

This compound (CAS No. 932-16-1), a substituted pyrrole (B145914) derivative, is a versatile chemical intermediate with significant applications across various scientific disciplines, most notably in pharmaceutical development and materials science.[1] Its unique structural features, including an electron-rich aromatic pyrrole ring and a reactive acetyl group, make it a valuable building block for the synthesis of complex molecular architectures and novel bioactive compounds.[2][3] This technical guide provides an in-depth overview of the synthesis of this compound and its pivotal role as a precursor in the development of therapeutic agents and other advanced materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 200-202 °C | [4] |

| Density | 1.04 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.542 | [4] |

| Solubility | Soluble in organic solvents | [5] |

| CAS Number | 932-16-1 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The two most prominent and industrially relevant routes are the Paal-Knorr synthesis and the Friedel-Crafts acylation of 1-methylpyrrole.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and robust method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[6][7] In the context of this compound, this would typically involve the reaction of a hexane-2,5-dione derivative with methylamine. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[8][9]

Friedel-Crafts Acylation

A more direct and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylpyrrole.[10] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the pyrrole ring, typically using acetic anhydride (B1165640) or acetyl chloride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl₃).[11] The reaction preferentially occurs at the C2 position of the pyrrole ring due to the greater resonance stabilization of the intermediate carbocation.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Design, synthesis and biological evaluation of dual HDAC and VEGFR inhibitors as multitargeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Health and safety information for 2-Acetyl-1-methylpyrrole

An In-depth Technical Guide to the Health and Safety of 2-Acetyl-1-methylpyrrole

This guide provides comprehensive health and safety information for this compound (CAS No. 932-16-1), tailored for researchers, scientists, and professionals in drug development. It covers hazard identification, handling procedures, safety measures, and toxicological data, presented in a structured format for clarity and ease of use.

Chemical Identification

-

IUPAC Name: 1-(1-methylpyrrol-2-yl)ethanone[1]

-

Synonyms: 1-Methyl-2-acetylpyrrole, Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-[1]

Hazard Identification

The classification of this compound presents some ambiguity across different sources. While many suppliers do not classify the substance as hazardous according to GHS criteria, some notifications include hazard statements.

According to aggregated data from notifications to the ECHA C&L Inventory, 97.8% of reports (89 out of 91) indicate that this chemical does not meet GHS hazard criteria.[1] However, other sources suggest it is an irritant. It is prudent to handle the substance with care, assuming potential for irritation. One safety data sheet advises avoiding contact with skin and eyes.[6]

GHS Classification Summary

| Classification | Source | Notes |

| Not Classified | PubChem (Aggregated ECHA data) | Based on 89 of 91 company notifications.[1] |

| Irritant | TCI Chemicals (for 2-Acetylpyrrole) | Irritating to skin, eyes, and the respiratory system. |

| Warning Signal | Guidechem | Lists "Warning" as the signal word without further detail.[7] |

Note: The information for "Irritant" is for the closely related compound 2-Acetylpyrrole (B92022) and should be considered as a potential hazard for this compound until more specific data is available.

Recommended Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[8] Wear protective gloves, clothing, and eye/face protection.[5][8] Avoid breathing vapors or mist.[8]

-

Storage: Store in a cool, dry, well-ventilated place.[9] Keep the container tightly closed.[8]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/brown/orange clear liquid. | [3][5][7] |

| Odor | Earthy, nutty aroma. | [1][3][4] |

| Boiling Point | 200-202 °C at 760 mmHg. | [2][4][5] |

| Density | 1.04 g/mL at 25 °C. | [2][4] |

| Specific Gravity | 1.037 - 1.042 at 25 °C. | [5] |

| Refractive Index | n20/D 1.539 - 1.545. | [4][5] |

| Flash Point | 68 °C (154.4 - 155 °F) - Closed Cup. | [4][5] |

| Stability | Stable under normal temperatures and pressures. | [7] |

| Solubility | Soluble in ethanol. | [7] |

Experimental Protocols & Toxicological Information

General Toxicological Assessment Workflow

The diagram below illustrates a generalized workflow for assessing the key toxicological endpoints of a chemical substance like this compound.

Caption: Generalized workflow for chemical toxicology assessment.

Summary of Toxicological Data:

-

Acute Toxicity: The toxicological properties have not been fully investigated.[8] For the related compound 2-Acetylpyrrole, it is considered harmful if ingested or inhaled, with severe overexposure potentially causing injury or death.

-

Skin Irritation: May cause skin irritation.[8]

-

Eye Irritation: May cause eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

-

Genotoxicity: No specific data available for this compound.

-

ADI (Acceptable Daily Intake): The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined "No safety concern at current levels of intake when used as a flavouring agent".[1]

Handling, Storage, and Personal Protection

Proper handling and storage are critical to ensure safety.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[8][10]

-

Use in a well-ventilated area or under a fume hood.[8]

-

Avoid breathing vapors or mists.[8]

-

Keep away from heat, sparks, and open flames as it is a combustible liquid.[11]

Storage:

-

Store separately from strong oxidizing agents and food chemicals.[12]

-

Recommended storage temperature can be ambient or refrigerated (2-8 °C).[3][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4]

-

Skin Protection: Wear chemical-resistant gloves and a lab coat or other protective clothing.[4][8][9]

-

Respiratory Protection: If ventilation is inadequate, use a MSHA/NIOSH-approved respirator.

First-Aid and Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek medical attention if irritation persists.[8]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8] Get medical attention if irritation occurs.[8]

-

Inhalation: Move the victim to fresh air.[8][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek medical attention.[8]

-

Ingestion: Clean mouth with water.[8] Do not induce vomiting.[13] Seek immediate medical attention.[8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, fog, or alcohol-resistant foam.[13]

-

Unsuitable Extinguishing Media: Do not use a solid water stream (water jet) as it may scatter and spread the fire.

-

Hazardous Combustion Products: May produce toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures: The following diagram outlines a standard procedure for handling a spill of this compound.

Caption: Standard workflow for managing a chemical spill.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are noted under normal conditions.

-

Chemical Stability: The compound is stable under recommended storage conditions.[7]

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[10] Also avoid excessive heat and light.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[8] Waste generators are responsible for determining if a discarded chemical is classified as hazardous and ensuring proper classification and disposal.[8] Do not empty into drains.[8]

References

- 1. This compound | C7H9NO | CID 61240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-乙酰基-1-甲基吡咯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound = 98 , FG 932-16-1 [sigmaaldrich.com]

- 5. 2-acetyl-1-methyl pyrrole, 932-16-1 [thegoodscentscompany.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-acetylpyrrole (1072-83-9) | Leading Chemical Wholesaler [chemicalbull.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. haihangchem.com [haihangchem.com]

- 13. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acetyl-1-methylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-acetyl-1-methylpyrrole from 1-methylpyrrole (B46729) via a Friedel-Crafts acylation reaction. This key transformation is fundamental in organic synthesis, providing a versatile intermediate for the development of various pharmaceutical compounds and functional materials. These application notes include a step-by-step experimental procedure, a summary of reaction parameters and yields, and visualizations of the reaction mechanism and experimental workflow to ensure reproducibility and aid in understanding.

Introduction

This compound is a valuable heterocyclic ketone that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its synthesis is most commonly achieved through the electrophilic acylation of the electron-rich 1-methylpyrrole ring. The Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is the premier method for this transformation.[1] This reaction typically involves the use of an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst.[1] The regioselectivity of the acylation is directed to the C2 position of the pyrrole (B145914) ring due to the electronic activation conferred by the nitrogen atom.[1] This protocol details a robust and reproducible method for the synthesis, purification, and characterization of this compound.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of a highly electrophilic acylium ion from the acylating agent and a Lewis acid catalyst, followed by the nucleophilic attack of the electron-rich 1-methylpyrrole ring, and subsequent re-aromatization.

Caption: Friedel-Crafts Acylation Mechanism.

Experimental Workflow

The overall experimental process for the synthesis of this compound is outlined below, from reaction setup to the final purified product.

Caption: Synthesis Workflow.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound using different acylating agents and catalysts. Yields are reported as isolated yields after purification.

| Acylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoyl Chloride | DBN (15) | - | Room Temp | 4 | 73 | [2] |

| Benzoyl Chloride | None | - | Room Temp | 8 | 57 | [2] |

| Benzoyl Chloride | Resorcinarene Capsule C (26) | CHCl₃ (H₂O-sat.) | 30 | 20 | 99 | [3][4] |

| p-CF₃-Benzoyl Chloride | Resorcinarene Capsule C (26) | CHCl₃ (H₂O-sat.) | 50 | 5 | 99 | [3][4] |

| p-NO₂-Benzoyl Chloride | Resorcinarene Capsule C (26) | CHCl₃ (H₂O-sat.) | 50 | 5 | 99 | [4] |

Experimental Protocols

Materials and Reagents:

-

1-Methylpyrrole (≥99%)

-

Acetyl chloride (≥98%) or Acetic anhydride (≥98%)

-

Anhydrous aluminum chloride (AlCl₃) (≥99%)

-

Dichloromethane (B109758) (DCM), anhydrous (≥99.8%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Protocol 1: Synthesis using Acetyl Chloride and Aluminum Chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: To the addition funnel, add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.

-

Addition of 1-Methylpyrrole: After the addition of acetyl chloride is complete, add a solution of 1-methylpyrrole (1.0 equivalent) in anhydrous DCM to the addition funnel. Add the 1-methylpyrrole solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

-